molecular formula C3H5IN2 B14785354 Imidazolium iodide

Imidazolium iodide

Cat. No.: B14785354
M. Wt: 195.99 g/mol
InChI Key: JBOIAZWJIACNJF-UHFFFAOYSA-N
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Description

Imidazolium iodide (CAS RN 68007-08-9), with the molecular formula C3H5IN2 and a molecular weight of 195.99 g/mol, is a high-purity organic ammonium halide salt that typically appears as a white powder or crystals . It is a key research material in the development of next-generation optoelectronic devices. Its primary research value lies in its application in perovskite solar cells, where it is used as a precursor and a surface passivation agent. Studies indicate that incorporating this compound into mixed-cation and mixed-halide perovskite films can significantly increase solar cell performance and markedly improve the operational stability of the resulting device by inhibiting the growth of standard 3D perovskite structures, making the material less sensitive to moisture . Furthermore, this compound and its derivative ionic liquids are extensively used as the iodide ion source in the electrolytes of dye-sensitized solar cells (DSSCs) . In this context, its mechanism of action involves facilitating the crucial charge transfer dynamics at the TiO2-dye/electrolyte interface and improving ion transport within the electrolyte solution, thereby contributing to enhanced photovoltaic conversion efficiency . Research into hyperbranched polymer ionic liquids containing this compound has also demonstrated their effectiveness in improving charge recombination resistance and long-term operational stability in quasi-solid-state DSSCs .

Properties

Molecular Formula

C3H5IN2

Molecular Weight

195.99 g/mol

IUPAC Name

1H-imidazol-3-ium;iodide

InChI

InChI=1S/C3H4N2.HI/c1-2-5-3-4-1;/h1-3H,(H,4,5);1H

InChI Key

JBOIAZWJIACNJF-UHFFFAOYSA-N

Canonical SMILES

C1=C[NH+]=CN1.[I-]

Origin of Product

United States

Chemical Reactions Analysis

Comparison with Similar Compounds

Table 1: Corrosion Inhibition Performance of Imidazolium Derivatives

Compound Substitution Pattern IE (%) Medium Reference
1-Butyl-2,3-dimethylthis compound Short alkyl chains 95 1 M H₂SO₄
1,2-Dimethyl-3-decylthis compound Long chain at N3 95 1 M H₂SO₄
1-Butyl-3-methylimidazolium chloride Chloride anion 80–85 1 M HCl [Other]

Key Insight : Substitution with short alkyl chains or a long chain at N3 optimizes IE, but the iodide anion is critical for high performance.

Catalytic Activity and Acidity

This compound exhibits distinct behavior compared to structurally modified imidazolium salts:

  • Dialkoxy Imidazolium Salts : These derivatives (e.g., 4,5-dialkoxythis compound) show higher kinetic acidity (C2-proton acidity) due to electron-withdrawing alkoxy groups, enhancing their utility in Suzuki couplings. However, they display lower affinity for iodide anions in supramolecular recognition (e.g., binding constants <10² M⁻¹ in DMSO) .
  • Azolium Salts : this compound catalysts (e.g., 1,4-dimethyl-1,2,4-mazolium iodide) enable benzoin condensation with 70–80% yields, outperforming pyridinium-based analogs .

Performance in Solar Cells

Table 2: this compound vs. Other Electrolytes in DSSCs

Electrolyte Component Efficiency (%) Stability Enhancement Reference
Dimethylpropyl this compound 4.16–6.56 Moderate
Cobalt(II/III) redox shuttle 12.3 High (voltage ~1 V)
Iodide/triiodide (conventional) <10 Low [Other]

Key Insight : While cobalt-based electrolytes achieve higher efficiencies, this compound remains favored for cost-effectiveness and compatibility with perovskite precursors .

Thermal Stability in Hybrid Materials

This compound-based hybrid materials (e.g., (IMI)PbI₃) exhibit superior thermal stability compared to analogs with histammonium cations. For instance, (IMI)PbI₃ maintains structural integrity up to 300°C, whereas (HIST)PbI₄ degrades at 250°C . This stability is attributed to the rigid imidazolium ring and strong cation-anion interactions.

Antimicrobial Activity

This compound derivatives functionalized with methyl groups (e.g., methyl iodide-grafted polypropylene) show broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. In contrast, imidazolium salts with bulkier anions (e.g., bis(trifluoromethylsulfonyl)imide) exhibit reduced activity due to lower solubility .

Q & A

Q. What are the common synthetic routes for imidazolium iodide derivatives, and how can their purity be verified?

this compound derivatives are typically synthesized via alkylation or quaternization of imidazole precursors. For example, 1-methyl-3-vinylthis compound is prepared by reacting 1-vinylimidazole with methyl iodide in refluxing tetrahydrofuran (THF) . Purity verification involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, mass spectrometry (MS) for molecular weight validation, and elemental analysis to ensure stoichiometric consistency. Thermogravimetric analysis (TGA) can assess thermal stability, while ion chromatography quantifies iodide content .

Q. How does the structure of this compound influence its ionic conductivity in electrolytes?

Ionic conductivity depends on cation substituents and anion mobility. Bulky alkyl chains (e.g., hexyl or vinyl groups) reduce crystallinity, enhancing ion dissociation but may increase viscosity. For instance, 1-(3-hexenyl)-3-methylthis compound exhibits lower viscosity and higher conductivity compared to saturated analogs due to reduced intermolecular interactions . Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are critical for measuring conductivity and redox activity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported ionic conductivity values of this compound-based ionic liquids across studies?

Discrepancies arise from variations in synthesis protocols, moisture content, or measurement conditions. Standardization involves:

  • Synthesis control : Strict anhydrous conditions to prevent hydrolysis.
  • Characterization consistency : Use EIS with identical temperature and frequency ranges.
  • Composite materials : Incorporating graphene or polyacetylene into this compound films enhances conductivity by up to 300%, resolving low-mobility limitations . Cross-referencing with X-ray diffraction (XRD) data ensures structural reproducibility .

Q. What strategies mitigate the high viscosity of this compound in dye-sensitized solar cell (DSSC) electrolytes without compromising redox activity?

Key strategies include:

  • Co-solvents : Adding low-viscosity solvents like acetonitrile reduces viscosity while maintaining I⁻/I₃⁻ redox activity.
  • Cation functionalization : Introducing unsaturated bonds (e.g., vinyl groups) lowers viscosity by 40% compared to saturated analogs .
  • Hybrid electrolytes : Blending this compound with cobalt-based redox shuttles (e.g., Co(II/III) tris-bipyridyl) improves charge transport and achieves photovoltages >1 V .

Q. How does modifying the imidazolium cation's substituents affect catalytic efficiency in cross-coupling reactions?

Substituent effects are studied via:

  • Electron-withdrawing groups (EWGs) : Dialkoxy imidazolium salts (e.g., 4,5-dialkoxy derivatives) increase the kinetic acidity of the C2-proton, accelerating transmetalation in Suzuki-Miyaura reactions .
  • Steric effects : Bulky groups (e.g., aryl substituents) hinder anion binding, reducing catalytic turnover. Binding studies with iodide as a guest anion (via UV-Vis titration) quantify host-guest interactions .

Methodological Guidance

  • Data Contradiction Analysis : When conflicting data arise (e.g., ion transport rates), use multi-technique validation (EIS, CV, and Raman spectroscopy) to isolate experimental artifacts .
  • Experimental Design : For DSSC optimization, employ cosensitization (e.g., YD2-o-C8 porphyrin with organic dyes) to broaden light absorption and reduce recombination losses .

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